molecular formula C5H5ClN4O2 B176058 2-chloro-N-methyl-5-nitropyrimidin-4-amine CAS No. 89283-49-8

2-chloro-N-methyl-5-nitropyrimidin-4-amine

Cat. No. B176058
CAS RN: 89283-49-8
M. Wt: 188.57 g/mol
InChI Key: POTFNHOCCZSOOA-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C5H5ClN4O2 . It has a molecular weight of 188.57 g/mol . The compound is also known by several synonyms, including 2-Chloro-4-(methylamino)-5-nitropyrimidine and (2-Chloro-5-nitro-pyrimidin-4-yl)-methyl-amine .


Molecular Structure Analysis

The InChI string for 2-chloro-N-methyl-5-nitropyrimidin-4-amine is InChI=1S/C5H5ClN4O2/c1-7-4-3(10(11)12)2-8-5(6)9-4/h2H,1H3,(H,7,8,9) . The Canonical SMILES string is CNC1=NC(=NC=C1N+[O-])Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 188.57 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 188.0101031 g/mol . The topological polar surface area of the compound is 83.6 Ų .

Scientific Research Applications

Synthesis of New Derivatives

2-chloro-N-methyl-5-nitropyrimidin-4-amine is used in the synthesis of various derivatives, including novel heterocyclic systems. For example, derivatives of 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline were synthesized using this compound, demonstrating its utility in creating new chemical entities (Banihashemi, Hassani, & Lari, 2020).

Reactions with Amines

This compound has been involved in reactions with different amines, leading to the production of a variety of nitropyrimidines. For instance, the monoamination of 5-amino-4:6-dichloropyrimidine with methylamine is one such reaction that utilizes 2-chloro-N-methyl-5-nitropyrimidin-4-amine (Brown, 2007).

Precursor for Nitroenamines

This compound serves as an excellent precursor for functionalized nitroenamines, showcasing its versatility in organic synthesis. It reacts effectively with primary amines to afford nitroenamines with a carbamoyl group, useful in various synthetic applications (Nishiwaki et al., 2000).

Mechanistic Studies in SNAr Reactions

2-chloro-N-methyl-5-nitropyrimidin-4-amine has been a subject of study in mechanistic investigations of SNAr reactions. Kinetic measurements of its reactions provide insights into the pathways and mechanisms of these types of reactions (Campodónico, Olivares, & Tapia, 2020).

Optically Active Derivatives

It has also been used in the synthesis of optically active compounds, like imidazo[1,2-a]pyrimidin-3(2H)-ones, which have potential applications in various fields including pharmaceuticals (Bakavoli, Bagherzadeh, & Rahimizadeh, 2005).

Synthesis of Antitumor Derivatives

In medicinal chemistry, this compound has been used in the synthesis of derivatives with antitumor activities. Such research highlights its potential in the development of new therapeutic agents (Chu De-qing, 2011).

Safety And Hazards

The safety data sheet for 2-chloro-N-methyl-5-nitropyrimidin-4-amine indicates that it is a hazardous compound . The signal word for the compound is “Warning” and it has hazard statements H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 .

Future Directions

While I could not find specific future directions for 2-chloro-N-methyl-5-nitropyrimidin-4-amine, the field of chemical compound analysis and synthesis is rapidly advancing. The development of novel machine learning architectures has accelerated the prediction of chemical reaction pathways . These technologies could potentially be used to predict the synthesis process and chemical reactions for this compound, opening up new possibilities for its use.

properties

IUPAC Name

2-chloro-N-methyl-5-nitropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O2/c1-7-4-3(10(11)12)2-8-5(6)9-4/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTFNHOCCZSOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428069
Record name 2-chloro-N-methyl-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methyl-5-nitropyrimidin-4-amine

CAS RN

89283-49-8
Record name 2-Chloro-N-methyl-5-nitro-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89283-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-methyl-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2,4-dichloro-5-nitropyrimidine (7.26 g, 37.4 mmol) in THF (100 ml) is cooled to −78° C. A solution of methyl amine (8 M in methanol, 9.35 mL, 74.8 mmol) is added dropwise. The mixture is allowed to warm to room temperature, and concentrated. The residue is partitioned between ethyl acetate and water. The layer is separated and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over Na2SO4, filtered and concentrated to afford the title product (7.0 g). (Note: the product contains 5% regio-isomer, 4-chloro-2-(methylamino)-5-nitropyrimidine). The residue is used in the next step without further purification.
Quantity
7.26 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.35 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl amine-ethanol (7.6 ml) and N,N-diisopropylethylamine (13.2 ml) were dissolved into 150 ml dichloromethane. The mixture was added dropwise to a solution of 2,4-dichloro-5-nitropyrimidine (10.0 g) in dichloromethane (30 ml) at 0° C. After the completion of the dropwise addition, the mixture was kept at the same temperature to react for half an hour. Purification was conducted by a column chromatography to obtain a yellow solid (8.3 g) in a yield of 85.4%. 1H NMR (400 MHz, CDCl3): δ 9.05 (s, 1H), 8.41 (s, 1H), 3.22 (s, 3H) ppm.
Name
methyl amine ethanol
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
85.4%

Synthesis routes and methods III

Procedure details

To a solution of 2,4-dichloro-5-nitropyrimidine (5 g, 26 mmol) in THF (50 mL) was added diisopropylethylamine (3.36 g, 26 mmol) at −78° C., followed by the dropwise addition of methylamine (13 mL, 2 mol/L in methanol, 26 mmol). After the addition, the mixture was warmed to RT and stirred for 3 h. The reaction mixture was then diluted with ethyl acetate and washed with brine (50 mL*3). The organic layer was dried over sodium sulfate, filtered and concentrated to give the title compound (4.4 g, 100%) as a yellow solid. MS (ES+) C5H5ClN4O2 requires: 188, 190. found: 189, 191 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Cui, J Jin, H Chen, R Cao, X Chen, B Xu - Bioorganic & Medicinal …, 2018 - Elsevier
Pin1 (Protein interacting with NIMA1) is a cis–trans isomerase and promotes the amide bond rotation of phosphoSer/Thr-Pro motifs in its substrates. Inhibition of Pin1 might be a novel …
Number of citations: 25 www.sciencedirect.com
J Yang, LJ Wang, JJ Liu, L Zhong… - Journal of Medicinal …, 2012 - ACS Publications
This paper describe the structural optimization of a hit compound, N 2 -(4-(4-methylpiperazin-1-yl)phenyl)-N 8 -phenyl-9H-purine-2,8-diamine (1), which is a reversible kinase inhibitor …
Number of citations: 60 pubs.acs.org

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